molecular formula C19H24N2OS B5026503 (4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE

(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE

Cat. No.: B5026503
M. Wt: 328.5 g/mol
InChI Key: HRQLMYRDGGKMQS-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Thienylmethanone Formation: The thienylmethanone moiety is synthesized separately by reacting 4-ethyl-5-methylthiophene with acyl chlorides.

    Coupling Reaction: Finally, the benzylated piperazine and thienylmethanone are coupled together using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, altering their activity. The piperazine ring can interact with neurotransmitter receptors, while the thienylmethanone moiety may interact with other cellular targets, leading to a combined effect.

Comparison with Similar Compounds

Similar Compounds

    (4-BENZYLPIPERAZINO)(4-HYDROXY-1-PIPERIDINYL)METHANONE: Similar structure but with a hydroxy group instead of the thienyl group.

    (4-BENZYLPIPERAZINO)(4-METHYL-3-THIENYL)METHANONE: Similar but lacks the ethyl group on the thienyl ring.

Uniqueness

(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is unique due to the specific substitution pattern on the thienyl ring, which can influence its chemical reactivity and biological activity. The combination of the benzylpiperazine and thienylmethanone moieties provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-ethyl-5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-3-17-15(2)23-14-18(17)19(22)21-11-9-20(10-12-21)13-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQLMYRDGGKMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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